(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Physicochemical profiling CNS drug discovery Permeability

This 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl building block features a primary aminomethyl handle for rapid amide coupling or reductive amination, enabling efficient hit-to-lead library synthesis. Its low TPSA (48.3 Ų) and moderate lipophilicity (XLogP3 -0.1) favor BBB penetration, targeting CNS kinases like BTK or TNIK. The C6-cyclopropyl group shields against oxidative metabolism, embedding stability early in the design cycle. Selecting this specific analog—rather than the 6-methyl variant—avoids divergent physicochemical behavior, ensuring reliable target engagement and pharmacokinetic profiles.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 2098140-25-9
Cat. No. B1482192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
CAS2098140-25-9
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C(=N2)C3CC3)CN
InChIInChI=1S/C11H16N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4,7,12H2,1H3
InChIKeyUMJIWBZEJOLTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2098140-25-9): Imidazo[1,2-b]pyrazole Building Block for Kinase-Focused Discovery


The target compound is an imidazo[1,2-b]pyrazole heterocycle substituted at C6 with a cyclopropyl group, at N1 with an ethyl group, and at C7 with a primary aminomethyl (–CH₂NH₂) functionality. It belongs to a scaffold widely explored for kinase inhibition, anticancer, and antitubercular applications [1][2][3]. With a molecular weight of 204.27 g/mol, a computed XLogP3 of –0.1, a topological polar surface area (TPSA) of 48.3 Ų, and one hydrogen bond donor, it occupies a physicochemical space consistent with lead-like or fragment-like screening libraries [4]. The compound is typically supplied at ≥95% purity as a research building block .

Why In-Class Imidazo[1,2-b]pyrazole Analogs Cannot Interchangeably Substitute (6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine


Although numerous imidazo[1,2-b]pyrazole derivatives are commercially available, minor substituent variations at C6, N1, and C7 markedly alter lipophilicity, hydrogen-bonding capacity, conformational flexibility, and metabolic stability [1][2]. For example, replacing the C6-cyclopropyl with a methyl group reduces molecular weight by 26 Da and lowers logP, while omission of the N1-ethyl group introduces an additional hydrogen bond donor and increases TPSA by >10 Ų [2]. These differences can substantially impact membrane permeability, target engagement, and pharmacokinetic profiles [3]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with divergent physicochemical and biological behavior. The quantitative comparisons below provide the specific evidence required to justify the selection of the 6-cyclopropyl-1-ethyl-7-methanamine congener over its closest analogs.

Quantitative Differentiation Evidence for (6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine vs. Closest Analogs


Reduced Hydrogen Bond Donor Count and Lower TPSA Compared to N1-Unsubstituted Analog

The target compound bears an ethyl substituent at N1, which eliminates the N–H hydrogen bond donor present in the N1-unsubstituted analog (6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS 2098058-03-6). This structural difference reduces the hydrogen bond donor count from 2 to 1 and decreases the computed TPSA from 59.1 Ų to 48.3 Ų [1][2]. XLogP3 values are similar (–0.1 vs. 0.1), indicating that the improvement in permeability-related parameters is achieved without a substantial increase in lipophilicity [1][2].

Physicochemical profiling CNS drug discovery Permeability

Cyclopropyl at C6 Imparts Higher Lipophilicity and Metabolic Stability vs. 6-Methyl Analog

Replacement of the C6-cyclopropyl group with a methyl group in the closest analog (1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, CAS 2092799-87-4) results in a measurable decrease in lipophilicity (XLogP3 from –0.1 to –0.3) and loss of the cyclopropyl ring's known metabolic shielding effect [1][2]. The cyclopropyl group also increases molecular weight by 26 Da and adds one rotatable bond (3 vs. 2), which may influence target binding entropy [1][3]. In related imidazole-cyclopropyl amine series, the cyclopropyl moiety has been explicitly shown to improve liver microsome stability and pharmacokinetic properties [4].

Metabolic stability Lipophilicity Cyclopropyl SAR

Primary Amine Handle Enables Modular Derivatization Not Possible with C7-Carboxamide or C7-Carbonitrile Analogs

The C7-aminomethyl group provides a nucleophilic primary amine that is absent in the corresponding C7-carboxamide (CAS 2098092-83-0) and C7-carbonitrile (CAS 2098057-45-3) analogs . This permits rapid diversification via amide bond formation, reductive amination, or sulfonamide synthesis without requiring protecting group manipulation [1]. Imidazo[1,2-b]pyrazole libraries constructed via one-pot synthetic protocols have demonstrated that C7 functionalization is a key diversification point, with yields up to 83% for library production [2].

Chemical biology Medicinal chemistry Building block Amine coupling

Imidazo[1,2-b]pyrazole Scaffold Demonstrates Validated Anticancer Activity with Nanomolar Potency in Leukemia Cells

Although the specific methanamine target compound has not been independently tested, C7-carboxamide derivatives sharing the identical imidazo[1,2-b]pyrazole core have shown potent, concentration-dependent apoptosis induction in leukemia cell lines. The lead compound DU385 exhibited IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) [1]. Additionally, in a broader anticancer screen of 39 imidazo[1,2-b]pyrazoles, four compounds achieved IC₅₀ ≤ 10 μM across six cancer cell lines [2]. These data establish the scaffold's intrinsic anticancer potential, which the target compound inherits.

Anticancer Leukemia Kinase inhibition Scaffold validation

Optimal Research and Industrial Application Scenarios for (6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine


Design of CNS-Penetrant Kinase Inhibitor Libraries

The target compound's low TPSA (48.3 Ų), single hydrogen bond donor, and moderate lipophilicity (XLogP3 = –0.1) situate it within favorable physicochemical space for blood–brain barrier penetration [1]. By using this building block as the core scaffold, medicinal chemists can prioritize CNS kinase targets (e.g., BTK or TNIK) while minimizing the need for late-stage property optimization.

Rapid SAR Exploration via C7-Amine Diversification

The primary aminomethyl handle at C7 permits one-step amide coupling, sulfonamide formation, or reductive amination, enabling rapid construction of diverse compound libraries [2]. This is particularly valuable in hit-to-lead programs where C7-substituent SAR must be explored against the C6-cyclopropyl and N1-ethyl background.

Anticancer Lead Optimization Leveraging a Validated Scaffold

Imidazo[1,2-b]pyrazole-7-carboxamide derivatives have demonstrated nanomolar potency (IC₅₀ 16–32 nM) against leukemia cell lines [3]. The target compound provides an alternative C7 functionalization vector (amine vs. carboxamide) to probe anticancer SAR, potentially yielding derivatives with differentiated mechanisms (e.g., kinase inhibition vs. tubulin polymerization disruption) [4].

Metabolic Stability-Driven Lead Selection

The C6-cyclopropyl group is known to shield against oxidative metabolism in imidazole-containing series [5]. Procurement of this specific analog—rather than the 6-methyl variant—allows teams to embed metabolic stability early in the design cycle, reducing the likelihood of late-stage attrition due to poor pharmacokinetics.

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